![molecular formula C13H20ClN B13748091 3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1173046-76-8](/img/structure/B13748091.png)
3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-benzyl)-piperidine hydrochloride is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with a 3-methyl-benzyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-benzyl)-piperidine hydrochloride typically involves the alkylation of piperidine with 3-methyl-benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of 3-(3-Methyl-benzyl)-piperidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The piperidine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Piperidine derivatives, amines.
Substitution: Various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
3-(3-Methyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 3-Benzyl-piperidine hydrochloride
- 3-(4-Methyl-benzyl)-piperidine hydrochloride
- 3-(2-Methyl-benzyl)-piperidine hydrochloride
Comparison: 3-(3-Methyl-benzyl)-piperidine hydrochloride is unique due to the specific positioning of the methyl group on the benzyl ring. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs. For instance, the presence of the methyl group at the 3-position may enhance its lipophilicity and alter its interaction with hydrophobic pockets in target proteins.
Propiedades
Número CAS |
1173046-76-8 |
|---|---|
Fórmula molecular |
C13H20ClN |
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
3-[(3-methylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-11-4-2-5-12(8-11)9-13-6-3-7-14-10-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H |
Clave InChI |
YUEXJUSWCZVULA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2CCCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
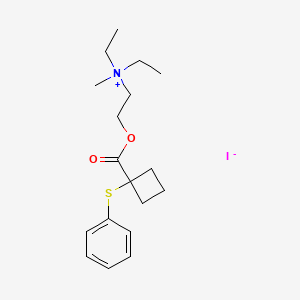
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

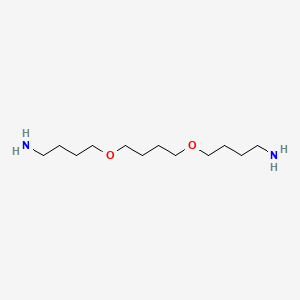
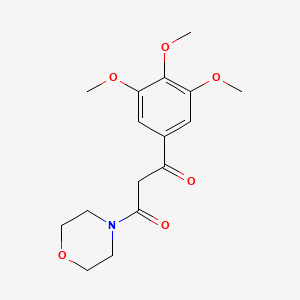
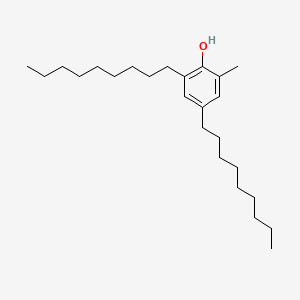
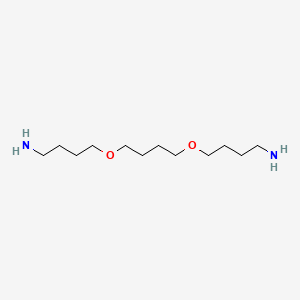

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
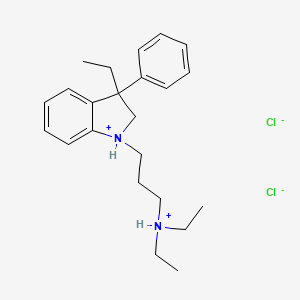
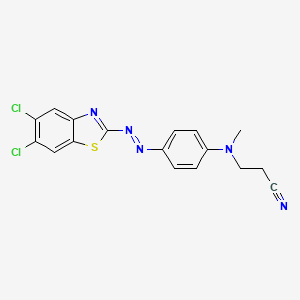
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)

